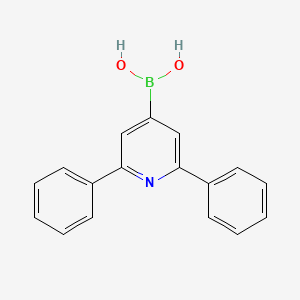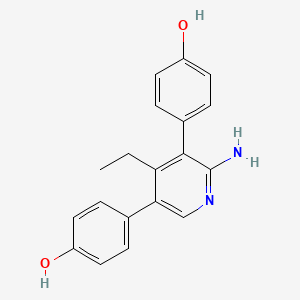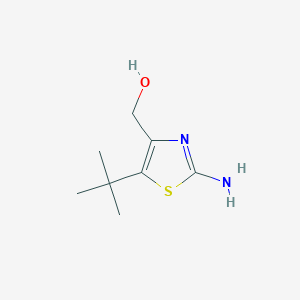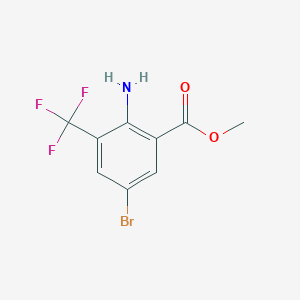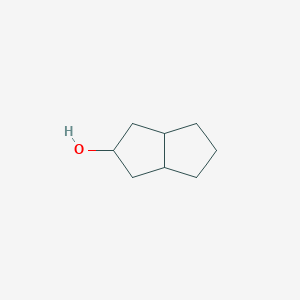
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its imidazole ring structure, which is a common motif in many biologically active molecules. The hemisulfate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable aryl aldehyde under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or methyl positions .
Aplicaciones Científicas De Investigación
4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Phenyl-1H-imidazol-2-amine
- 5-(4-Methylphenyl)-1H-imidazol-2-amine
- 4-(2-Methyl-1H-imidazol-1-yl)benzylamine
Comparison: Compared to similar compounds, 4-Methyl-5-phenyl-1H-imidazol-2-amine hemisulfate exhibits unique properties due to the presence of both methyl and phenyl groups on the imidazole ring. These substituents influence its chemical reactivity, solubility, and biological activity, making it distinct and valuable for specific research applications .
Propiedades
Fórmula molecular |
C20H24N6O4S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-1H-imidazol-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H11N3.H2O4S/c2*1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4) |
Clave InChI |
FYNLBLMUQIUPNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)N)C2=CC=CC=C2.CC1=C(N=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



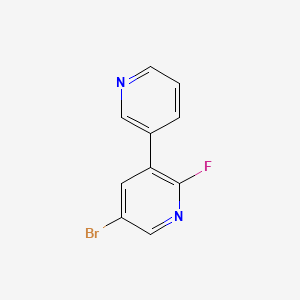
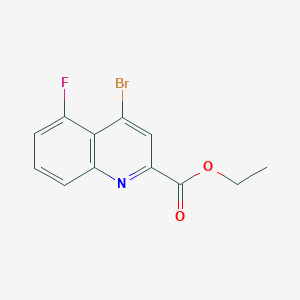
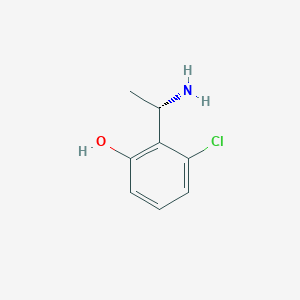
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
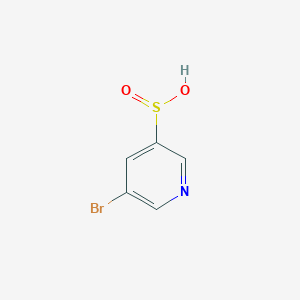
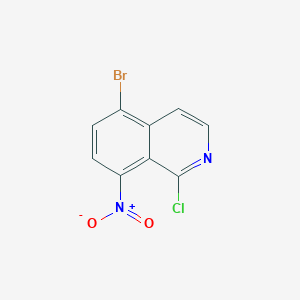
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
